4-((2,2,2-trifluoroethyl)thio)phenol

Description

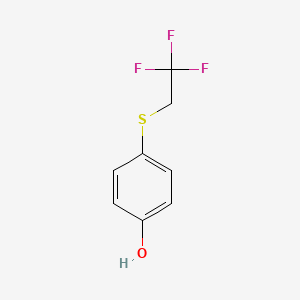

4-((2,2,2-Trifluoroethyl)thio)phenol (CAS: 90314-92-4) is a phenolic compound featuring a para-substituted trifluoroethylthio (-SCF₂CF₃) group. Its molecular formula is C₈H₇F₃OS, with a molecular weight of 208.20 g/mol . The structure combines a phenol core with a sulfur-linked trifluoroethyl moiety, imparting unique electronic and steric properties. The trifluoroethyl group is strongly electron-withdrawing, which influences the phenol’s acidity and reactivity, while the thioether linkage enhances lipophilicity compared to oxygen-based analogs.

For example, nucleophilic substitution between 4-bromophenol and 2,2,2-trifluoroethanethiol under catalytic conditions (e.g., CuI) could yield the target compound .

Properties

CAS No. |

90314-92-4 |

|---|---|

Molecular Formula |

C8H7F3OS |

Molecular Weight |

208.20 g/mol |

IUPAC Name |

4-(2,2,2-trifluoroethylsulfanyl)phenol |

InChI |

InChI=1S/C8H7F3OS/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4,12H,5H2 |

InChI Key |

OXKJQDMEDQQVLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)SCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,2,2-trifluoroethyl)thio)phenol typically involves the reaction of 4-mercaptophenol with 2,2,2-trifluoroethyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

4-Mercaptophenol+2,2,2-Trifluoroethyl bromide→this compound

The reaction is usually conducted in an organic solvent, such as tetrahydrofuran, at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems for monitoring and controlling the reaction parameters can further improve the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

4-((2,2,2-trifluoroethyl)thio)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form the corresponding thiol or other reduced products.

Substitution: The trifluoroethylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Thiol derivatives or other reduced products.

Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

4-((2,2,2-trifluoroethyl)thio)phenol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 4-((2,2,2-trifluoroethyl)thio)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its phenolic and trifluoroethylthio groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Substituent Type and Electronic Effects

4-(2,2,2-Trifluoroethoxy)phenol (CAS: N/A; )

- Structure : Para-substituted trifluoroethoxy (-OCF₂CF₃) group.

- Key Differences: Electronegativity: The oxygen atom in the ether linkage is more electronegative than sulfur, leading to stronger electron-withdrawing effects. This increases the phenol’s acidity (lower pKa) compared to the thioether analog. Synthesis: Synthesized in 83.6% yield using CuI catalysis at 130°C . Applications: Likely used in agrochemicals or pharmaceuticals due to enhanced stability from the ether bond.

4-[(2,2,2-Trifluoroethyl)amino]phenol (CAS: 1499207-49-6; )

- Structure: Para-substituted trifluoroethylamino (-NHCF₂CF₃) group.

- Key Differences: Basicity: The amino group introduces basicity, enabling ionization at physiological pH, which affects solubility and receptor interactions.

Substituent Position and Steric Effects

2-(2,2,2-Trifluoroethoxy)phenol (CAS: 160968-99-0; )

- Structure : Ortho-substituted trifluoroethoxy group.

- Electronic Effects: Proximity to the phenolic -OH may alter hydrogen-bonding interactions compared to the para isomer.

Core Structural Variations

2-(4-Fluorophenyl)thiophene ()

- Structure : Thiophene ring with a 4-fluorophenyl substituent.

- Key Differences: Aromaticity: The thiophene ring enables π-π stacking interactions, advantageous in material science or as a pharmaceutical building block. Electronic Profile: Fluorine’s inductive effect stabilizes the aromatic system, contrasting with the phenol’s acidic -OH group .

4-Chloro-2-(2,2,2-trifluoroethyl)phenol ()

- Structure : Ortho-chloro and para-trifluoroethyl substituents.

- Key Differences: Electron-Withdrawing Synergy: The chloro group further increases acidity and directs electrophilic substitution reactions. Applications: Potential use in herbicides or antimicrobial agents due to halogenated motifs .

Functional Group Impact on Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.